N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide
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Overview
Description
N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, an imidazo[4,5-b]pyridine moiety, and a trimethylpyrazole group, all connected via an ethanesulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes may include:
Formation of the imidazo[4,5-b]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-substituted phenyl ring: This step often involves electrophilic aromatic substitution reactions.
Synthesis of the trimethylpyrazole group: This can be synthesized via condensation reactions.
Coupling reactions: The final step involves coupling the synthesized intermediates using reagents such as sulfonyl chlorides under controlled conditions to form the ethanesulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonamide group to ethanesulfinamide or ethanethiol derivatives.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce ethanesulfinamide or ethanethiol derivatives.
Scientific Research Applications
N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological pathways involving sulfonamide groups.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]ethanesulfonamide
- N-[4-fluoro-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide
Uniqueness
N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21FN6O2S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C20H21FN6O2S/c1-5-30(28,29)26-13-8-15(14-6-7-22-20-19(14)23-10-24-20)18(21)16(9-13)17-11(2)25-27(4)12(17)3/h6-10,26H,5H2,1-4H3,(H,22,23,24) |
InChI Key |
OIGZERUJQVCATD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C(=C1)C2=C(N(N=C2C)C)C)F)C3=C4C(=NC=C3)N=CN4 |
Origin of Product |
United States |
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